molecular formula C13H11Cl2NO4 B2709997 ethyl 2-[(3,4-dichlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate CAS No. 443671-92-9

ethyl 2-[(3,4-dichlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate

Cat. No.: B2709997
CAS No.: 443671-92-9
M. Wt: 316.13
InChI Key: IVTDYCQAIZSVGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Furan-Based Bioactive Compounds

The medicinal exploration of furans traces back to the isolation of 2-furoic acid from pine resin in 1780, marking the first documented furan derivative. The 19th century saw furfural emerge as a versatile chemical precursor, but it was not until the mid-20th century that furan rings became strategically incorporated into pharmaceuticals. A pivotal advancement occurred with the development of nitrofurantoin in 1953, a furan-derived antibiotic that remains clinically relevant for urinary tract infections.

The structural simplicity of the furan ring—a five-membered aromatic system with one oxygen atom—enabled systematic derivatization. By the 1980s, over 120 furan-containing drugs had entered clinical trials, spanning antiviral, antipsychotic, and antihypertensive applications. Table 1 illustrates representative FDA-approved drugs containing furan scaffolds:

Drug Name Therapeutic Class Key Structural Feature
Nitrofurantoin Antibacterial Nitrofuran with imidazolidine
Furosemide Diuretic Furan-linked sulfonamide
Ranitidine Antiulcer Dimethylaminomethylfuran

This historical progression established furans as privileged structures in drug design, with over 15% of small-molecule drugs approved between 1981–2014 containing oxygen heterocycles like furans.

Significance of Dihydrofuran Scaffolds in Medicinal Chemistry

Dihydrofuran derivatives, characterized by partial saturation of the furan ring, offer distinct advantages over fully aromatic counterparts:

  • Enhanced metabolic stability : Reduction of the furan’s double bond decreases susceptibility to oxidative degradation by cytochrome P450 enzymes.
  • Stereochemical complexity : The non-planar dihydrofuran ring enables chiral center formation, critical for target specificity in CNS drugs.
  • Conformational restraint : The semi-rigid structure preferentially displays substituents in bioactive orientations, as seen in the muscle relaxant dantrolene.

Modern synthetic methods, such as hypervalent iodine-mediated cyclizations, now enable efficient construction of dihydrofuran cores with diverse substitutions. A 2023 study demonstrated metal-free synthesis of spiro-dihydrofurans with 89–94% yields under mild conditions, highlighting advances in sustainable production. These developments have expanded structure-activity relationship (SAR) studies, particularly for anticancer and antimicrobial applications.

Position of Ethyl 2-[(3,4-Dichlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate in Current Research

This specific derivative combines three pharmacophoric elements:

  • Dihydrofuran core : Provides metabolic stability and conformational rigidity.
  • 3,4-Dichloroaniline group : Enhances lipophilicity and potential kinase inhibition, analogous to chlorinated tyrosine kinase inhibitors.
  • Ethyl carboxylate ester : Serves as a prodrug moiety for enhanced bioavailability.

Recent patents describe novel synthetic routes to similar dihydrofuran carboxylates using acid-catalyzed cyclization of sugars in monophasic solvents, achieving >70% conversion rates. While biological data for this exact compound remains limited, structurally related 4-oxodihydrofurans show IC~50~ values of 0.15 µg/mL against cervical cancer cells. The presence of the dichlorophenyl group suggests potential activity against chloroquine-resistant parasites, though this requires experimental validation.

Ongoing research focuses on optimizing the substitution pattern:

  • C-2 position : The aniline group’s electron-withdrawing chloro substituents may modulate electron density in the dihydrofuran ring, affecting binding to hydrophobic enzyme pockets.
  • C-4 carbonyl : Could participate in hydrogen bonding with biological targets, as observed in COX-2 inhibitors.
  • C-3 carboxylate : Provides a site for prodrug modifications or salt formation to enhance solubility.

Properties

IUPAC Name

ethyl 2-(3,4-dichloroanilino)-4-oxofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO4/c1-2-19-13(18)11-10(17)6-20-12(11)16-7-3-4-8(14)9(15)5-7/h3-5,16H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTDYCQAIZSVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OCC1=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3,4-dichlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate typically involves the reaction of 3,4-dichloroaniline with ethyl 4-oxofuran-3-carboxylate under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures (around 100-120°C) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[(3,4-dichlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

ethyl 2-[(3,4-dichlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 2-[(3,4-dichlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

Ethyl 2-(3-Hydroxyanilino)-4-oxo-4,5-dihydrofuran-3-carboxylate

  • Substituents: A 3-hydroxyanilino group replaces the 3,4-dichlorophenylamino moiety.
  • Activity : Demonstrates anti-inflammatory effects, likely mediated through modulation of cyclooxygenase (COX) pathways or cytokine inhibition .

Ethyl 2-[N-p-Chlorobenzyl-(2′-methyl)]anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (JOT01007)

  • Substituents: Features an N-p-chlorobenzyl-(2′-methyl)anilino group.
  • Activity : Induces apoptosis in mouse leukemia (WEHI-3) and human cervical cancer (CaSki) cells, with IC₅₀ values comparable to the target compound .

BD 1008 and BD 1047 (Non-Furan Analogs)

  • Substituents : Contain 3,4-dichlorophenyl groups but lack the dihydrofuran core.
  • SAR Insight : The dihydrofuran ring is critical for anti-cancer activity, as its absence shifts the pharmacological profile entirely.

Quantitative Comparison of Anti-Cancer Activity

Compound Name Substituents Cell Line Tested Activity (IC₅₀ or Key Effect) References
Ethyl 2-[(3,4-dichlorophenyl)amino]-... 3,4-dichlorophenylamino HL-60 Anti-proliferative (IC₅₀: 8 µM)
JOT01007 N-p-chlorobenzyl-(2′-methyl) WEHI-3, CaSki Apoptosis induction (IC₅₀: 10–12 µM)
Ethyl 2-(3-hydroxyanilino)-... 3-hydroxyanilino Inflammatory models COX-2 inhibition (~70% at 20 µM)

Mechanistic Insights

  • Lipophilicity : Chlorine atoms improve membrane permeability, as evidenced by its superior potency in HL-60 cells compared to hydroxylated analogs .
  • Steric Effects : Bulkier groups (e.g., JOT01007’s chlorobenzyl) may restrict binding to hematologic targets but improve affinity for solid tumor receptors.

Biological Activity

Ethyl 2-[(3,4-dichlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate, a derivative of furoquinolone, has garnered attention due to its potential biological activities, particularly in the realm of anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C14H12Cl2N2O4
  • Molecular Weight : 347.16 g/mol

Research indicates that this compound exhibits significant anti-proliferative effects on various cancer cell lines. The following mechanisms have been identified:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in human promyelocytic leukemia (HL-60) cells. A study indicated that it activates caspase-3 and upregulates pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .
  • Reactive Oxygen Species (ROS) Production : The compound increases intracellular ROS levels, which are critical in mediating cell apoptosis and altering mitochondrial membrane potential .
  • Calcium Ion Influx : It also promotes an increase in intracellular calcium ions (Ca2+Ca^{2+}), further contributing to the apoptotic process .

Anticancer Activity

A pivotal study assessed the anti-cancer properties of ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (a closely related compound). The findings revealed:

  • Cytotoxic Concentration : The compound exhibited a 50% cytotoxic concentration (CC50) of approximately 23.5 µM against HL-60 cells.
ParameterValue
CC50 (HL-60 cells)23.5 µM
Apoptosis InductionYes
Caspase-3 ActivationYes
Increase in ROSYes
Decrease in Mitochondrial Membrane PotentialYes

Case Studies

  • Study on HL-60 Cells :
    • The study demonstrated that treatment with the compound led to a significant reduction in cell proliferation and induced apoptosis through the activation of apoptotic pathways involving caspase activation and changes in mitochondrial dynamics .
  • Comparative Analysis with Other Compounds :
    • When compared to other derivatives of furoquinolone, ethyl 2-anilino derivatives showed superior activity in inducing apoptosis and reducing cell viability in various cancer models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 2-[(3,4-dichlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate?

  • Methodological Answer : A common approach involves nucleophilic substitution between 3,4-dichloroaniline and ethyl 2-chloro-4-oxo-4,5-dihydrofuran-3-carboxylate. The reaction is typically conducted in dichloromethane with triethylamine as a base at room temperature for 8–12 hours. Recrystallization in ethanol yields pure product (purity >95%) .
  • Key Parameters :

  • Solvent: Dichloromethane
  • Base: Triethylamine (0.5–1.0 molar equivalents)
  • Reaction Time: 8–12 hours
  • Yield: ~70–80% after recrystallization

Q. How is the compound characterized structurally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The dihydrofuran ring (O2/C1–C4) is planar, with deviations <0.02 Å. Dihedral angles between the dihydrofuran ring and substituents (e.g., 3,4-dichlorophenyl) range from 28° to 78°, influencing molecular packing via N–H⋯O and C–H⋯O interactions .
  • Structural Data :

ParameterValue
Dihydrofuran planarityMax deviation: -0.021(2) Å
Dihedral angles28.1° (benzyl), 54.5° (phenyl)
Hydrogen bondsN–H⋯O (intramolecular)

Q. What preliminary biological assays are used to evaluate its activity?

  • Methodological Answer : Cytotoxicity is assessed via MTT assays in cancer cell lines (e.g., WEHI-3 murine leukemia). Apoptosis is confirmed via flow cytometry (Annexin V/PI staining), DAPI nuclear morphology, and DNA fragmentation analysis .
  • Example Protocol :

  • Dose range: 10–100 µM
  • Incubation: 48 hours
  • Controls: DMSO (vehicle), cisplatin (positive control)

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies in reactivity predictions?

  • Methodological Answer : Density Functional Theory (DFT) calculates electrophilic/nucleophilic sites using Fukui indices. For example, the carbonyl oxygen (O4) and aniline nitrogen (N1) show high electrophilicity, explaining preferential substitution at these positions. Discrepancies between experimental and theoretical bond lengths (<0.05 Å) are attributed to crystal packing effects .
  • Key Findings :

PropertyExperimentalDFT-Calculated
C=O bond length1.215 Å1.207 Å
N–H⋯O bond energy-3.2 kcal/mol-3.5 kcal/mol

Q. What strategies optimize yield in scaled-up synthesis?

  • Methodological Answer : Continuous flow reactors reduce side reactions (e.g., hydrolysis of the ester group). Key parameters:

  • Temperature: 25–30°C (prevents thermal degradation)
  • Residence time: 10–15 minutes
  • Catalyst: Immobilized triethylamine on silica gel (reusable, 5 cycles) .
    • Comparative Data :
MethodYield (Lab Scale)Yield (Pilot Scale)
Batch75%60%
Continuous Flow80%78%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.